molecular formula C28H34N4O8 B1381116 Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1) CAS No. 1523606-36-1

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)

Cat. No. B1381116
M. Wt: 554.6 g/mol
InChI Key: UPLPPLHPZAVKHX-UHFFFAOYSA-N
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Description

“Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)” is a chemical compound . The Inchi Code for this compound is 1S/2C13H16N2O2.C2H2O4/c2*16-12 (15-9-13 (10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1 (4)2 (5)6/h2*1-5,14H,6-10H2; (H,3,4) (H,5,6) . It is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code 1S/2C13H16N2O2.C2H2O4/c2*16-12 (17)15-9-13 (7-14-8-13)11 (15)6-10-4-2-1-3-5-10;3-1 (4)2 (5)6/h2*1-5,11,14H,6-9H2, (H,16,17); (H,3,4) (H,5,6) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 322.32 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate and its related compounds have been synthesized using various techniques. One approach involved a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its usefulness in arene amination reactions (Burkhard & Carreira, 2008). Another method described a practical route to 2,6-diazaspiro[3.3]heptanes through reductive amination of an aldehyde with primary amines or anilines, suitable for library or large-scale synthesis (Hamza et al., 2007).

  • Chemical Derivatives : Research has also focused on the development of chemical derivatives of 2,6-diazaspiro[3.3]heptane. For instance, efficient synthetic routes have been reported for bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for selective derivation on its azetidine and cyclobutane rings (Meyers et al., 2009).

Application in Drug Discovery

  • Anticonvulsant Activity : Several studies have explored the potential anticonvulsant activities of diazaspiroheptane derivatives. For instance, 1-(8-(benzyloxy)quinolin-2-yl)-6-substituted-4,6-diazaspiro[2,4]heptane-5,7-diones were synthesized and tested for anticonvulsant activity, with some compounds showing promising results in seizure models (He et al., 2012).

  • Antibacterial and Antifungal Properties : Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, related to the diazaspiroheptane family, have been synthesized and screened for their antimicrobial activities against a range of clinically isolated microorganisms, highlighting their potential in combating infections (Thanusu et al., 2011).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H16N2O2.C2H2O4/c2*16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1(4)2(5)6/h2*1-5,14H,6-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLPPLHPZAVKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)
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Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)
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Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)
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Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)
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Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)
Reactant of Route 6
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)

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